4-[(Z)-(3-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one
CAS No.:
Cat. No.: VC14637055
Molecular Formula: C18H13Cl3N2O3
Molecular Weight: 411.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13Cl3N2O3 |
|---|---|
| Molecular Weight | 411.7 g/mol |
| IUPAC Name | (4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-5-methylpyrazol-3-one |
| Standard InChI | InChI=1S/C18H13Cl3N2O3/c1-9-12(5-10-6-15(21)17(24)16(7-10)26-2)18(25)23(22-9)11-3-4-13(19)14(20)8-11/h3-8,24H,1-2H3/b12-5+ |
| Standard InChI Key | QJLIVPIOOBMECF-LFYBBSHMSA-N |
| Isomeric SMILES | CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)Cl)O)OC)C3=CC(=C(C=C3)Cl)Cl |
| Canonical SMILES | CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Cl)O)OC)C3=CC(=C(C=C3)Cl)Cl |
Introduction
Structural Overview
The compound features a pyrazolone core substituted with various functional groups:
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Pyrazolone Ring: A five-membered heterocyclic ring containing two nitrogen atoms and a ketone group.
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Substituents:
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A (Z)-3-chloro-5-methoxy-4-oxocyclohexa-2,5-dienylidene group attached via a methylene linker.
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A 3,4-dichlorophenyl group at the second position.
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A methyl group at the fifth position.
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Key Features:
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Conjugation and Planarity: The molecule exhibits extended conjugation due to the dienone system and the aromatic substituents, which may contribute to its electronic properties.
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Chlorine Substituents: The presence of chlorine atoms enhances lipophilicity and may influence biological activity.
Synthesis
The synthesis of this compound likely involves multistep organic reactions, including:
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Formation of the Pyrazolone Core:
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Pyrazolones are typically synthesized via the reaction of hydrazines with β-keto esters or diketones.
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Functionalization:
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Introduction of the dichlorophenyl group through electrophilic substitution or coupling reactions.
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Attachment of the (Z)-dienone moiety via aldol condensation or Knoevenagel-type reactions.
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Challenges in Synthesis:
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Controlling the stereochemistry of the (Z)-configuration.
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Ensuring regioselectivity during substitution reactions.
Medicinal Chemistry
Pyrazolone derivatives have been extensively studied for their pharmacological properties:
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Anti-inflammatory and Analgesic Activity: Pyrazolones like phenylbutazone are well-known NSAIDs.
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Antioxidant Properties: The conjugated dienone system might scavenge free radicals.
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Antimicrobial Activity: Chlorinated aromatic compounds often exhibit antibacterial and antifungal effects.
Material Science
Due to its conjugated structure, this compound could be explored for applications in organic electronics or as a dye intermediate.
Analytical Characterization
To confirm its structure and purity, various analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical shifts of protons and carbons in functional groups. |
| Mass Spectrometry | Determines molecular weight and fragmentation pattern. |
| IR Spectroscopy | Detects functional groups (e.g., C=O stretch around 1700 cm⁻¹). |
| X-ray Crystallography | Confirms molecular geometry and stereochemistry. |
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